N-ethyl-2,4-difluoro-5-methyl-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide
Description
N-ethyl-2,4-difluoro-5-methyl-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide is an organic compound with a complex structure that includes multiple functional groups
Properties
IUPAC Name |
N-ethyl-2,4-difluoro-5-methyl-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO4S2/c1-5-16(10(3)8-21(4,17)18)22(19,20)13-6-9(2)11(14)7-12(13)15/h6-7,10H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRRNNVSBLVRCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CS(=O)(=O)C)S(=O)(=O)C1=C(C=C(C(=C1)C)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,4-difluoro-5-methyl-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzene derivative with sulfonamide reagents under controlled conditions.
Introduction of the ethyl group: This step involves the alkylation of the sulfonamide nitrogen using ethylating agents such as ethyl iodide or ethyl bromide.
Methylation and sulfonylation: The addition of methyl groups and the sulfonyl group can be carried out using methylating agents and sulfonyl chlorides, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,4-difluoro-5-methyl-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
N-ethyl-2,4-difluoro-5-methyl-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2,4-difluoro-5-methyl-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atoms and sulfonyl groups play crucial roles in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2,4-difluorobenzenesulfonamide
- N-ethyl-5-methylbenzenesulfonamide
- N-ethyl-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide
Uniqueness
N-ethyl-2,4-difluoro-5-methyl-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide is unique due to the presence of both fluorine and sulfonyl groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
